molecular formula C16H28S B14506280 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane CAS No. 63625-27-4

1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane

Cat. No.: B14506280
CAS No.: 63625-27-4
M. Wt: 252.5 g/mol
InChI Key: BJXIFCIMIJTFPI-UHFFFAOYSA-N
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Description

1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane is an organic compound with the molecular formula C16H28S . This compound features a unique structure characterized by a butenynyl group attached to a sulfanyl group, which is further connected to a dimethyldecane chain . The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane typically involves the reaction of a butenynyl halide with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the halide, resulting in the formation of the sulfanyl linkage . Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The butenynyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldodecane
  • 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyloctane
  • 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethylhexane

Uniqueness

1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane stands out due to its specific combination of a butenynyl group and a dimethyldecane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

63625-27-4

Molecular Formula

C16H28S

Molecular Weight

252.5 g/mol

IUPAC Name

1-but-1-en-3-ynylsulfanyl-9,9-dimethyldecane

InChI

InChI=1S/C16H28S/c1-5-6-14-17-15-12-10-8-7-9-11-13-16(2,3)4/h1,6,14H,7-13,15H2,2-4H3

InChI Key

BJXIFCIMIJTFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCSC=CC#C

Origin of Product

United States

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